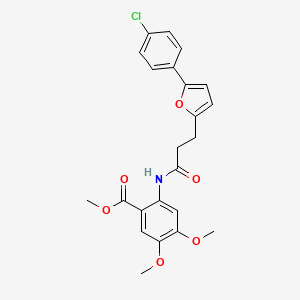

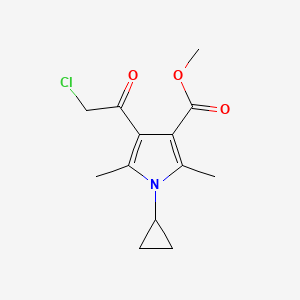

Methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)propanamido)-4,5-dimethoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)propanamido)-4,5-dimethoxybenzoate" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as furan rings, chlorophenyl groups, and methoxybenzoate units are common across the described molecules. These structural features are often associated with various pharmacological properties, including inhibitory activity against certain biological targets .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, derivatives of benzo[b]furan with a chlorophenyl group and an aminothiazolyl moiety were prepared through a series of reactions, which included the formation of formyl and methyleneamino groups . Another related synthesis involved the dehydration of a hydroxyisopropyl derivative to yield a methylenedioxybenzofuran analogue . These methods suggest that the synthesis of the compound would likely involve similar strategic formation of the furan ring and subsequent functionalization with the appropriate substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of a dimethoxy isobenzofuran derivative was determined, revealing an indoline system connected to an isobenzofuran system by an enamine carbon . This suggests that the molecular structure of "Methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)propanamido)-4,5-dimethoxybenzoate" would also exhibit complex interactions such as π-π stacking, which could be analyzed using similar crystallographic methods.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. For instance, the presence of a formyl group in a related compound allowed for further reactions to introduce an aminothiazolyl moiety . Additionally, the presence of methoxy groups can influence the electronic properties of the benzene ring and affect its reactivity in cycloaddition reactions, as seen in the synthesis of sesamol derivatives . These insights suggest that the compound would also participate in specific chemical reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structures. For example, the presence of dimethoxy groups can increase the solubility of the compound in organic solvents . The crystalline nature of some related compounds, as well as their ability to form hydrogen bonds and aromatic π-π interactions, can significantly influence their melting points and solubility . Therefore, "Methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)propanamido)-4,5-dimethoxybenzoate" is likely to have distinct physical and chemical properties that could be predicted based on the behavior of structurally similar compounds.

科学的研究の応用

Synthesis and Chemical Properties

Methyl 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan represents a class of compounds with notable structural characteristics, such as significant dihedral angles between aromatic rings and stabilizing interactions like π–π and C—H⋯π, indicating a foundation for designing complex molecular architectures (Choi et al., 2008).

Potential Biological Activities

Studies on quinoline attached-furan-2(3H)-ones reveal anti-inflammatory and antibacterial properties with reduced gastro-intestinal toxicity and lipid peroxidation, suggesting a therapeutic potential in addressing inflammation and bacterial infections while minimizing side effects (Alam et al., 2011).

Photochemical Reactions

The Paterno-Büchi reaction on 5-methyl-2-furylmethanol derivatives demonstrates the utility of furan compounds in photochemical syntheses, yielding adducts with specific regiochemistry. This highlights the potential of furan derivatives in developing photoresponsive materials or compounds (D’Auria & Racioppi, 2000).

Enzymatic Transformations

Research involving Sporomusa ovata illustrates the organism's capability to perform O-demethylations on methoxyfuran under anaerobic conditions, shedding light on microbial pathways for the biotransformation of aromatic compounds. This could have implications for environmental bioremediation or the biosynthesis of complex organic molecules (Stupperich et al., 1996).

Agricultural Applications

Polymeric and Solid Lipid Nanoparticles for Sustained Release of Agricultural Fungicides underscore the relevance of furan derivatives in enhancing the delivery and efficacy of fungicides, potentially reducing the environmental impact and improving the sustainability of agricultural practices (Campos et al., 2015).

特性

IUPAC Name |

methyl 2-[3-[5-(4-chlorophenyl)furan-2-yl]propanoylamino]-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClNO6/c1-28-20-12-17(23(27)30-3)18(13-21(20)29-2)25-22(26)11-9-16-8-10-19(31-16)14-4-6-15(24)7-5-14/h4-8,10,12-13H,9,11H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZINTEOERPKUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzamido-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B2525454.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2525455.png)

![N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2525458.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2525463.png)

![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2525464.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2525466.png)

![Methyl 3-(((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2525477.png)